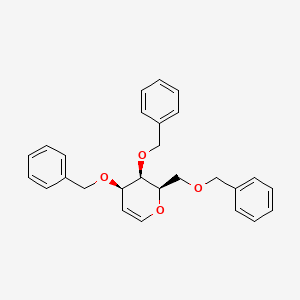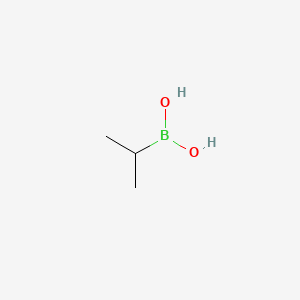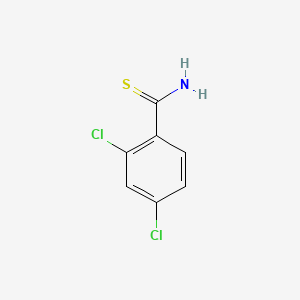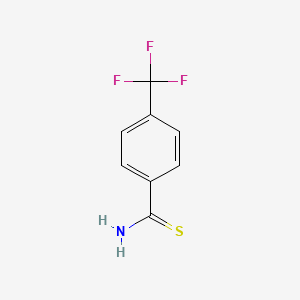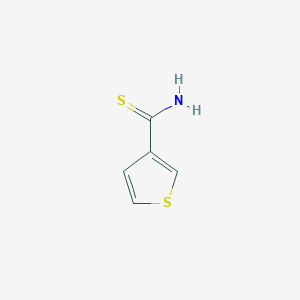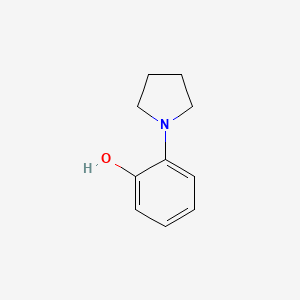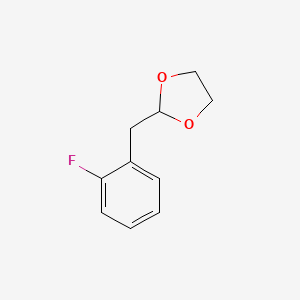
2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene (DMBF) is an organic compound that has recently gained attention in the scientific community due to its potential applications in research and development. DMBF is a colorless liquid at room temperature and is soluble in most organic solvents. It is a reactive compound that can be used as a synthetic intermediate for the production of a variety of compounds and can be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Wittig Olefination Reagent
2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene: is utilized as a reagent in Wittig olefinations, which is a method used to form double bonds (olefins) by reacting phosphonium ylides with aldehydes or ketones. The introduction of a 1,3-dioxolane moiety is particularly useful in the synthesis of protected alcohols and ethers .
Fluorescent Probes for Cysteine Detection
The compound serves as a reactant in the synthesis of ratiometric fluorescent probes. These probes are designed for the specific detection of cysteine over other amino acids like homocysteine and glutathione. This specificity is crucial for biological studies that focus on cysteine’s role in various cellular processes .
Synthesis of Calmodulin Kinase II Inhibitors
It is applied in the microwave-assisted synthesis of KN-93 , a known inhibitor of calmodulin kinase II. This kinase plays a significant role in calcium signaling pathways, and inhibitors like KN-93 are valuable for studying these pathways and potential therapeutic applications .
Spirobenzofuran Piperidines as S1 Receptor Ligands
Researchers use this compound for preparing fluorinated spirobenzofuran piperidines, which act as ligands for the S1 receptor . These ligands have potential applications in neurology and pharmacology, particularly in the development of treatments for neurological disorders .
Antitumor Agents
The compound is involved in the synthesis of molecules with antitumor properties. By incorporating the 2-fluorophenylmethyl-1,3-dioxolane structure, researchers can create novel compounds that may interact with cancer cells differently, leading to new avenues for cancer treatment .
Regio-Selective Indole Derivatives
Lastly, it is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals .
Mécanisme D'action
Target of Action
It is known to be used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . This suggests that it may interact with these molecules in some capacity.
Mode of Action
This signal can then be measured to determine the concentration of these molecules .
Biochemical Pathways
The compound is used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . These molecules are involved in several biochemical pathways, including protein synthesis and antioxidant defense mechanisms. The compound may affect these pathways by altering the detection and measurement of these molecules.
Pharmacokinetics
Its solubility in water at 20°c suggests that it may have good bioavailability .
Result of Action
The compound is used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . The result of its action would be the generation of a fluorescent signal that can be measured to determine the concentration of these molecules. This could potentially aid in the detection and monitoring of diseases where these molecules are implicated.
Action Environment
The compound is soluble in water at 20°C, suggesting that it can function effectively in aqueous environments .
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIMXWOVHDDRQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374448 |
Source


|
| Record name | 2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-ylmethyl)-1-fluorobenzene | |
CAS RN |
842123-94-8 |
Source


|
| Record name | 2-[(2-Fluorophenyl)methyl]-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-fluorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)
